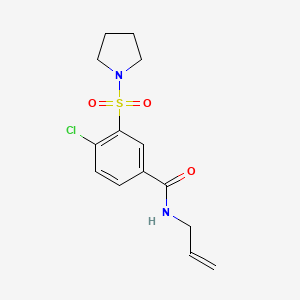![molecular formula C20H15N3O2 B4394185 N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4394185.png)
N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide
Descripción general
Descripción
N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a crucial mediator of the innate immune response, and its dysregulation has been implicated in a variety of inflammatory and autoimmune diseases. TAK-242 has shown promise as a therapeutic agent in preclinical studies, and its potential applications in scientific research are currently being explored.
Mecanismo De Acción
N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide acts as a competitive inhibitor of TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules. This leads to the inhibition of NF-κB and MAPK signaling pathways, which are critical for the production of pro-inflammatory cytokines and chemokines. This compound has been shown to be highly selective for TLR4, with little to no activity against other TLRs or related receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory effects, this compound has been shown to inhibit the proliferation and migration of cancer cells, suggesting that it may have potential as an anti-cancer agent. This compound has also been shown to modulate the immune response in a variety of ways, including the induction of regulatory T cells and the suppression of Th17 cells. These effects may have implications for the treatment of autoimmune diseases and transplant rejection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide in lab experiments is its high selectivity for TLR4, which allows for precise modulation of TLR4 signaling without affecting other pathways. This compound is also relatively easy to use, with a well-established synthesis method and a variety of commercially available sources. However, there are some limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life in vivo, which may limit its efficacy in certain disease models. Additionally, this compound may have off-target effects at high concentrations, which could complicate data interpretation.
Direcciones Futuras
There are many potential future directions for the use of N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide in scientific research. One area of interest is the development of this compound-based therapies for inflammatory and autoimmune diseases, such as sepsis, rheumatoid arthritis, and multiple sclerosis. Another potential application is the use of this compound as a tool for studying TLR4 signaling in various disease models, including cancer and infectious diseases. Additionally, there is ongoing research into the development of new TLR4 inhibitors based on the structure of this compound, which may have improved efficacy and selectivity. Overall, this compound represents a promising avenue for the development of new therapies and the advancement of scientific knowledge in the field of innate immunity.
Aplicaciones Científicas De Investigación
N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide has been widely used in scientific research to investigate the role of TLR4 signaling in various disease models. In particular, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in response to TLR4 activation, suggesting that it may have therapeutic potential in diseases characterized by excessive inflammation. This compound has been tested in animal models of sepsis, acute lung injury, and rheumatoid arthritis, among others, and has shown promising results in reducing inflammation and improving outcomes.
Propiedades
IUPAC Name |
N-(2-methyl-5-quinoxalin-2-ylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-8-9-14(11-17(13)23-20(24)19-7-4-10-25-19)18-12-21-15-5-2-3-6-16(15)22-18/h2-12H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMNVBDMGZBIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropylalaninamide](/img/structure/B4394114.png)
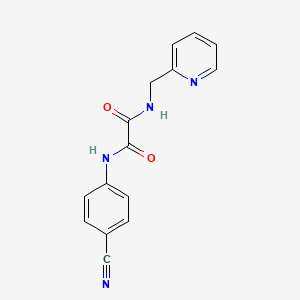
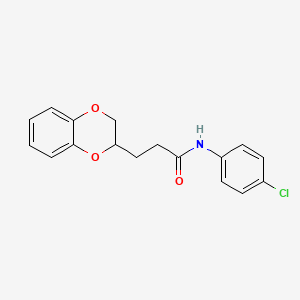
![ethyl 4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4394120.png)
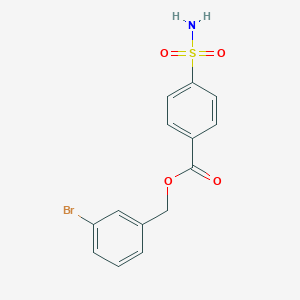
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4394135.png)
![methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394136.png)
![2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B4394157.png)
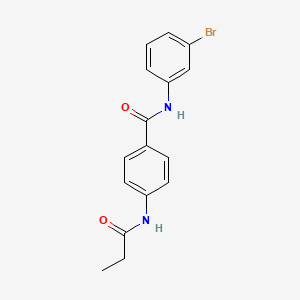
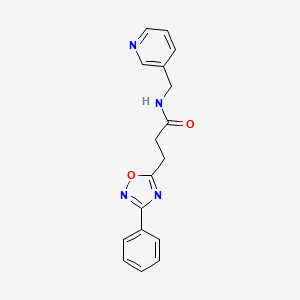
![ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate](/img/structure/B4394179.png)

![2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B4394198.png)
